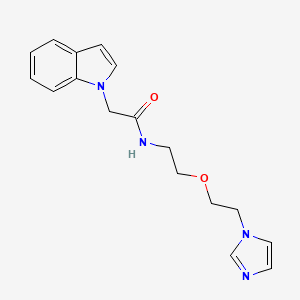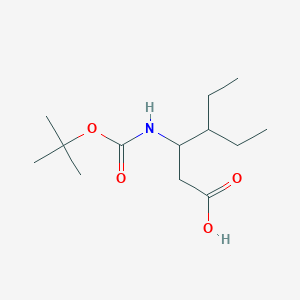
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C16H14ClN7S and its molecular weight is 371.85. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Novel Bisheteroaryl Bisazo Dyes : Research by Modi and Patel (2013) involved the synthesis and characterization of novel bisheteroaryl bisazo dyes, which are derivatives related to the chemical class of interest. These dyes were applied to polyester fabrics, evaluating their fastness properties, indicating potential applications in textile dyeing and materials science (Modi & Patel, 2013).
Molecular Interactions and Structural Analysis
Non-covalent Interactions in Thioureas : Zhang et al. (2018) synthesized thioureas to analyze intramolecular non-covalent interactions. The study's insights could be relevant for understanding the binding and stability of similar compounds in biological systems or as ligands in material science (Zhang et al., 2018).
Photophysical and Optical Studies
Terpyridine and Tetrazole Derivatives : Zych, Slodek, and Małecki (2020) reported on the synthesis of terpyridine derivatives with tetrazole motifs, focusing on their photophysical, optical properties, and theoretical calculations. Such studies are crucial for developing new materials with specific optical properties for applications in sensors, organic electronics, or fluorescence-based assays (Zych, Slodek, & Małecki, 2020).
Antimicrobial and Cytotoxic Activities
Thiazole Derivatives as Antimicrobial Agents : Research by Bikobo et al. (2017) explored the synthesis of thiazole derivatives for antimicrobial applications. This study is pertinent to the development of new antimicrobial agents, which could lead to novel treatments for bacterial infections (Bikobo et al., 2017).
Corrosion Inhibition
Thiazoles as Corrosion Inhibitors : Farahati et al. (2019) synthesized thiazoles to evaluate their efficiency as corrosion inhibitors for copper. The study highlights the application of such compounds in protecting metals from corrosion, which is crucial for industrial applications (Farahati et al., 2019).
Eigenschaften
IUPAC Name |
N-(3-methylpyridin-2-yl)-4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7S.ClH/c1-11-4-3-7-17-15(11)20-16-19-14(9-24-16)12-5-2-6-13(8-12)23-10-18-21-22-23;/h2-10H,1H3,(H,17,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQUONGJTWTANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2522797.png)


![6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2522801.png)





![3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride](/img/structure/B2522815.png)

![2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2522817.png)
![(E)-N'-(4-(dimethylamino)benzylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide](/img/structure/B2522819.png)
